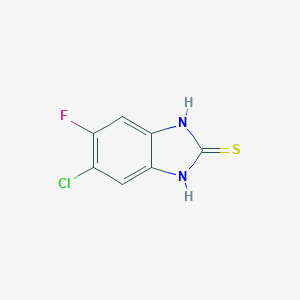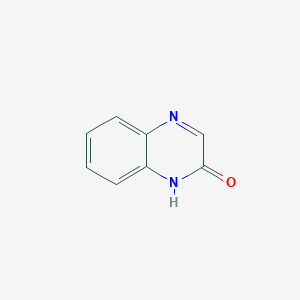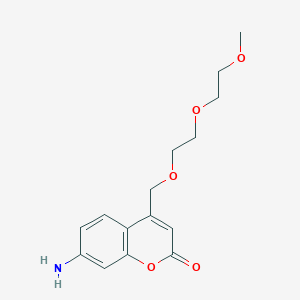
7-Amino-4-(2,5,8-trioxanonyl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a fluorescent probe used in scientific research to study various biological processes. It is a coumarin derivative that has been widely used in the field of biochemistry and biophysics due to its unique properties.
作用機序
The mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the interaction of the coumarin molecule with biological molecules. The fluorescent properties of the molecule allow it to be used as a probe to study the interactions between molecules. When excited with light, the molecule emits light at a specific wavelength, which can be detected using a fluorescence microscope.
生化学的および生理学的効果
The biochemical and physiological effects of 7-Amino-4-(2,5,8-trioxanonyl)coumarin are dependent on the specific biological process being studied. However, in general, the molecule does not have any significant effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells.
実験室実験の利点と制限
The advantages of using 7-Amino-4-(2,5,8-trioxanonyl)coumarin in lab experiments include its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, the molecule has some limitations, including its relatively short fluorescence lifetime and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are many future directions for research involving 7-Amino-4-(2,5,8-trioxanonyl)coumarin. One area of research is the development of new probes based on the coumarin scaffold. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and DNA-protein interactions. Another area of research is the development of new techniques for detecting the fluorescence of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. These techniques could improve the sensitivity and specificity of experiments using the molecule. Finally, there is a need for more research to understand the mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin and how it interacts with biological molecules. This understanding could lead to the development of new probes with improved properties and greater versatility.
合成法
The synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the reaction of 7-amino-4-methylcoumarin with 2,5,8-trioxanonane-1,10-diamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The product is then purified using chromatographic techniques to obtain pure 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
科学的研究の応用
7-Amino-4-(2,5,8-trioxanonyl)coumarin is used as a fluorescent probe in various scientific research applications. It is commonly used to study the interactions between proteins, DNA, and RNA. It can also be used to study the activity of enzymes and other biological molecules. The fluorescent properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin make it an ideal probe for studying biological processes in living cells.
特性
CAS番号 |
146773-33-3 |
|---|---|
製品名 |
7-Amino-4-(2,5,8-trioxanonyl)coumarin |
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
7-amino-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H19NO5/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9H,4-7,10,16H2,1H3 |
InChIキー |
WDUHFRHYZNNRGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
正規SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
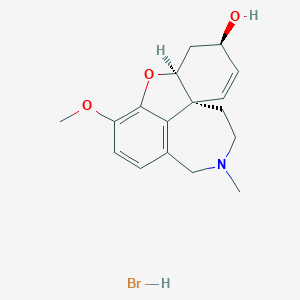
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)


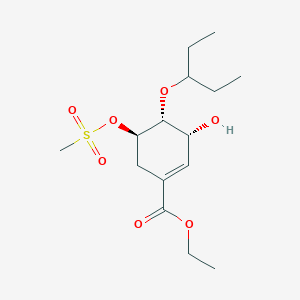


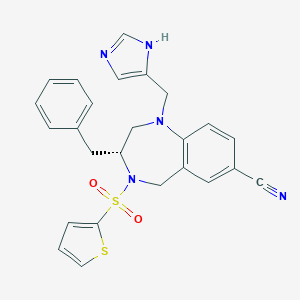
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
